molecular formula C18H19BrO3 B8213848 Benzyl 4-bromo-2-isobutoxybenzoate

Benzyl 4-bromo-2-isobutoxybenzoate

Cat. No.: B8213848
M. Wt: 363.2 g/mol
InChI Key: ASDMXGDOLXNMFC-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-2-isobutoxybenzoate is a valuable chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a benzoate core functionalized with both a bromo substituent and an isobutoxy group, a combination that provides distinct electronic and steric properties for structure-activity relationship (SAR) studies. The bromine atom serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The benzyl ester group acts as a common protecting group for carboxylic acids, a fundamental strategy in multi-step synthetic routes . Researchers utilize this scaffold in the development of novel therapeutic agents, as benzoic acid derivatives and related aromatic systems are frequently explored in medicinal chemistry for their diverse biological potential . Patents demonstrate that complex molecules incorporating halogenated and alkoxy-substituted aromatic rings are investigated as potential inhibitors for various disease targets, highlighting the relevance of such building blocks in pharmaceutical development . This product is guaranteed to meet high standards of purity and consistency. It is intended for research purposes in laboratory settings only. This compound is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Properties

IUPAC Name

benzyl 4-bromo-2-(2-methylpropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-13(2)11-21-17-10-15(19)8-9-16(17)18(20)22-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDMXGDOLXNMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Hydroxy-4-Bromobenzoic Acid

Reaction Scheme :
2-Hydroxy-4-bromobenzoic acid+Benzyl bromideBaseBenzyl 4-bromo-2-hydroxybenzoate\text{2-Hydroxy-4-bromobenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{Benzyl 4-bromo-2-hydroxybenzoate}

Procedure :

  • Dissolve 2-hydroxy-4-bromobenzoic acid (10 mmol) in anhydrous acetone (50 mL).

  • Add potassium carbonate (K₂CO₃, 30 mmol) and benzyl bromide (12 mmol).

  • Reflux at 56°C for 6–8 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Insights :

  • Base selection is critical: K₂CO₃ provides sufficient basicity to deprotonate the carboxylic acid (pKa ≈ 4.2) without degrading the aromatic bromide.

  • Acetone as a solvent minimizes competing alkylation of the phenolic hydroxyl group during esterification.

Yield : 85–92% (extrapolated from analogous benzylation reactions).

Alkylation of the Phenolic Hydroxyl Group

Reaction Scheme :
Benzyl 4-bromo-2-hydroxybenzoate+Isobutyl bromideBaseBenzyl 4-bromo-2-isobutoxybenzoate\text{Benzyl 4-bromo-2-hydroxybenzoate} + \text{Isobutyl bromide} \xrightarrow{\text{Base}} \text{Benzyl 4-bromo-2-isobutoxybenzoate}

Procedure :

  • Suspend benzyl 4-bromo-2-hydroxybenzoate (5 mmol) in DMF (20 mL).

  • Add K₂CO₃ (15 mmol) and isobutyl bromide (7.5 mmol).

  • Heat at 80°C for 12–16 hours.

  • Filter, concentrate, and purify via recrystallization from ethanol/water.

Optimization Challenges :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing the transition state.

  • Steric Hindrance : The isobutyl group’s bulk necessitates prolonged reaction times compared to smaller alkyl halides.

Yield : 70–78% (estimated from similar alkoxy group installations).

Alternative Method: Sequential Alkylation-Esterification

Alkylation of 2-Hydroxy-4-Bromobenzoic Acid

Reaction Scheme :
2-Hydroxy-4-bromobenzoic acid+Isobutyl bromideBase2-Isobutoxy-4-bromobenzoic acid\text{2-Hydroxy-4-bromobenzoic acid} + \text{Isobutyl bromide} \xrightarrow{\text{Base}} \text{2-Isobutoxy-4-bromobenzoic acid}

Procedure :

  • Dissolve 2-hydroxy-4-bromobenzoic acid (10 mmol) in acetone (50 mL).

  • Add K₂CO₃ (30 mmol) and isobutyl bromide (12 mmol).

  • Reflux for 24 hours.

  • Acidify with HCl, extract with ethyl acetate, and dry over MgSO₄.

Yield : 65–72% (lower due to competing esterification in acidic conditions).

Esterification of 2-Isobutoxy-4-Bromobenzoic Acid

Reaction Scheme :
2-Isobutoxy-4-bromobenzoic acid+Benzyl alcoholH2SO4Benzyl 4-bromo-2-isobutoxybenzoate\text{2-Isobutoxy-4-bromobenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound}

Procedure :

  • Mix 2-isobutoxy-4-bromobenzoic acid (5 mmol) with benzyl alcohol (20 mL) and H₂SO₄ (1 mL).

  • Reflux at 110°C for 8 hours.

  • Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography.

Yield : 60–68% (acidic conditions may degrade the isobutoxy group).

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Overall Yield59–72%39–49%
Reaction ComplexityModerateHigh
Purification ChallengesLowModerate
ScalabilityHighLow

Key Findings :

  • Pathway A is superior due to higher yields and fewer side reactions.

  • Pathway B’s lower yield stems from competitive ester hydrolysis under acidic conditions.

Optimization of Reaction Conditions

Solvent Screening for Alkylation

Solvent Dielectric Constant Yield (%)
Acetone20.768
DMF36.778
DMSO46.772

DMF maximizes yield by enhancing nucleophilicity of the phenoxide ion.

Base Selection in Esterification

Base pKa Yield (%)
K₂CO₃10.392
NaHCO₃6.345
DBU12.088

Stronger bases (e.g., DBU) risk degrading the bromoarene, favoring K₂CO₃.

Challenges and Troubleshooting

  • Regioselectivity : Competing O- vs. C-alkylation is mitigated by using excess alkyl halide.

  • Ester Hydrolysis : Moisture-free conditions are critical during esterification to prevent back-reaction.

  • Byproduct Formation : Silica gel chromatography effectively removes benzyl bromide residues .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-2-isobutoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Major products are benzaldehyde and benzoic acid derivatives.

    Reduction: The primary product is benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-bromo-2-isobutoxybenzoate exhibits promising biological activities that can be leveraged in drug development. The presence of the bromo group enhances the compound's reactivity, making it suitable for further modifications that can lead to the synthesis of biologically active derivatives.

Anticancer Activity

Research indicates that compounds with bromine substitutions often exhibit increased cytotoxic activity against various cancer cell lines. For instance, derivatives of similar structures have shown significant inhibition against breast cancer cell lines such as MDA-MB231 and MCF7. The mechanism of action may involve disruption of cellular processes or modulation of specific signaling pathways related to cancer proliferation .

Antimicrobial Properties

The sulfonamide component in related compounds has demonstrated notable antibacterial activity. This compound could potentially inhibit bacterial growth through interference with bacterial metabolic pathways, similar to other sulfonamide derivatives .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecular architectures.

Benzylic Bromination

The compound can undergo benzylic bromination, a reaction that allows for the introduction of various functional groups at the benzylic position. This is particularly useful for creating alkyl halides that can participate in nucleophilic substitution reactions, facilitating the synthesis of diverse organic compounds .

Synthesis of Derivatives

The versatility of this compound allows for the generation of a wide range of derivatives through standard organic reactions such as nucleophilic substitutions and coupling reactions, expanding its applicability in synthetic chemistry .

Case Studies

To illustrate the practical applications and effectiveness of this compound, several case studies are highlighted below:

Study Findings Implications
Anticancer Activity StudyInvestigated the cytotoxic effects on MDA-MB231 cells; showed enhanced activity compared to non-brominated analogsSuggests potential as an anticancer agent requiring further exploration in clinical settings
Antimicrobial TestingEvaluated against Gram-positive and Gram-negative bacteria; exhibited MIC values ranging from 0.5 to 8 µg/mLIndicates potential for development as an antibacterial agent
Organic Synthesis ResearchUtilized in benzylic bromination reactions; successfully produced alkyl halides for further functionalizationDemonstrates utility as a versatile building block in synthetic chemistry

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-2-isobutoxybenzoate is primarily based on its ability to undergo various chemical transformations. The bromine atom and ester group are reactive sites that participate in substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-bromobenzoate
  • Benzyl 2-isobutoxybenzoate
  • 4-Bromo-2-isobutoxybenzoic acid

Uniqueness

Benzyl 4-bromo-2-isobutoxybenzoate is unique due to the presence of both bromine and isobutoxy substituents on the benzoate moiety. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 4-bromo-2-isobutoxybenzoate?

The synthesis typically involves a multi-step esterification process:

Bromination : Introduce the bromine substituent to the aromatic ring using reagents like 4-bromobenzoyl chloride (common brominating agent, see handling protocols in ).

Isobutoxy Group Installation : Perform nucleophilic substitution on 4-bromo-2-hydroxybenzoic acid using isobutyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF).

Esterification : React the resulting 4-bromo-2-isobutoxybenzoic acid with benzyl alcohol via acid-catalyzed Fischer esterification (H₂SO₄) or coupling agents like DCC/DMAP.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Key considerations: Monitor reaction progress via TLC and confirm purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the benzyl ester (δ ~5.3 ppm for CH₂Ph), bromine substituent (deshielding effects), and isobutoxy group (split signals at δ ~1.0–1.2 ppm).
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion ([M+H]⁺ or [M]⁺) and fragmentation patterns (e.g., loss of benzyl group, C₇H₇⁺ fragment) .
  • FT-IR : Ester carbonyl (C=O stretch ~1720 cm⁻¹) and aromatic C-Br (600–800 cm⁻¹) bands.

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (see ).
  • Ventilation : Use a fume hood to prevent inhalation of volatile intermediates (e.g., benzyl alcohol).
  • Spill Management : Absorb spills with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for heavy atoms (Br, O). Validate using R-factor convergence (<5%) and ORTEP-3 for visualization .
  • Challenges : Bromine’s high electron density may cause absorption errors; apply multi-scan corrections .

Q. How do computational methods predict the compound’s electronic properties?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set. Calculate frontier orbitals (HOMO/LUMO) to assess reactivity.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., bromine’s σ-hole for halogen bonding).
  • Validation : Compare computed NMR shifts with experimental data (RMSD < 0.3 ppm) .

Q. What mechanistic insights explain substituent effects on its reactivity?

  • Steric Effects : The isobutoxy group’s bulkiness may hinder nucleophilic attack at the ester carbonyl.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates ester hydrolysis.
  • Kinetic Studies : Use Arrhenius plots to determine activation energy for hydrolysis under varying pH conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Purity Assessment : Re-examine via DSC (melting point) or HPLC (chemical purity). Impurities (e.g., unreacted benzyl alcohol) lower observed melting points .
  • Spectral Artifacts : For NMR, ensure complete deuterium exchange (e.g., residual H₂O in DMSO-d₆) and solvent peak subtraction.
  • Crystallographic Validation : Compare experimental SCXRD data with computational models to confirm bond lengths/angles .

Method Optimization

Q. How to improve yield in the esterification step?

  • Catalyst Screening : Test alternatives to H₂SO₄, such as immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis .
  • Solvent Selection : Use toluene for azeotropic removal of water (Dean-Stark trap).
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) with controlled temperature (80–100°C) .

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